

# Application Notes and Protocols: Adsorption of Yellow 2G on Activated Carbon

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Yellow 2G**, an azo dye, is utilized in various industrial applications. Its release into wastewater poses environmental concerns due to its potential toxicity and persistence. Activated carbon has emerged as a highly effective adsorbent for the removal of such dyes from aqueous solutions due to its high surface area and porous structure. This document provides detailed application notes and protocols for the study of **Yellow 2G** adsorption onto activated carbon, covering experimental procedures, data analysis, and key influencing factors.

## **Factors Influencing Adsorption**

The adsorption of **Yellow 2G** onto activated carbon is influenced by several key parameters:

- pH: The pH of the solution affects the surface charge of the activated carbon and the degree of ionization of the dye molecule. For **Yellow 2G**, the optimal adsorption is observed at a pH of 7.0. At this pH, the percentage removal of the dye increases, while it decreases at more acidic or alkaline pH values.[1]
- Contact Time: The removal of the dye increases with contact time until equilibrium is reached.
- Initial Dye Concentration: The initial concentration of Yellow 2G influences the adsorption capacity. An increase in the initial dye concentration can lead to an increase in the amount of



dye adsorbed per unit mass of adsorbent.[2]

- Adsorbent Dosage: Increasing the adsorbent dosage generally leads to a higher percentage of dye removal due to the increased availability of active sites.[1]
- Temperature: Temperature can influence the adsorption process, with studies on similar dyes indicating that the process can be endothermic, meaning adsorption capacity increases with temperature.[2][3]

## **Quantitative Data Summary**

The following tables summarize typical quantitative data obtained from adsorption studies. As comprehensive data for **Yellow 2G** is not readily available in a single source, data for the structurally similar Alizarin **Yellow 2G** on alumina is presented as a representative example for isotherm studies.[3]

Table 1: Adsorption Isotherm Constants for Alizarin Yellow 2G on Alumina[3]

Temperature (K)	Langmuir Constants	Freundlich Constants
Q <sub>o</sub> (mg/g)	b (L/mg)	
298	18.18	0.025

Note: This data is for Alizarin **Yellow 2G** on alumina and serves as an illustrative example.

Table 2: Adsorption Efficiency of Yellow 2G on Different Activated Carbons



Adsorbent	Initial Dye Concentration (mg/L)	Adsorbent Dose (g/L)	Optimum pH	Maximum Removal (%)
Activated Carbon from Mosambi Peels (ACMP)	100	0.004	7.0	92.68[1]
Activated Carbon from Cotton Stems (ACCS)	100	0.004	7.0	94.12[1]

## **Experimental Protocols**

# Preparation of Activated Carbon from Biomass (Example: Mosambi Peels)

This protocol describes a general method for preparing activated carbon from biomass, adapted from a study on mosambi peels.[3]

#### Materials:

- Mosambi (sweet lime) peels
- · Distilled water
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium Bicarbonate (NaHCO<sub>3</sub>)
- · Hot air oven
- Muffle furnace
- Sieves (180-300 μm)

#### Procedure:



- Collection and Washing: Collect fresh mosambi peels and wash them thoroughly with distilled water to remove any dirt and impurities.
- Drying: Dry the washed peels in direct sunlight followed by drying in a hot air oven at 60°C for 24 hours.
- Acid Treatment: Treat the dried material with concentrated sulfuric acid in a 1:1 weight ratio.
   Allow the mixture to stand at room temperature overnight.
- Carbonization: Place the acid-treated biomass in an air-oven maintained at 105°C for 12 hours. The material will turn into a black product.
- Washing and Neutralization: Wash the carbonized product with a sodium bicarbonate solution and then with distilled water repeatedly until the wash water is free from excess acid (neutral pH).
- Final Drying: Dry the washed activated carbon at 105 ± 5°C.
- Grinding and Sieving: Grind the final product to a fine powder and sieve it to obtain a particle size range of 180-300 µm. Store the prepared activated carbon in a sealed container.

## **Batch Adsorption Experiments**

This protocol outlines the procedure for conducting batch adsorption studies to determine the adsorption capacity of the prepared activated carbon for **Yellow 2G**.

#### Materials:

- Yellow 2G dye stock solution (e.g., 1000 mg/L)
- Prepared activated carbon
- Conical flasks or sealed glass bottles (e.g., 250 mL)
- Orbital shaker
- pH meter



- 0.1 M HCl and 0.1 M NaOH solutions
- UV-Vis Spectrophotometer
- Centrifuge

#### Procedure:

- Preparation of Dye Solutions: Prepare a series of Yellow 2G solutions of known concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with distilled water.
- Adsorption Setup:
  - Take a fixed volume of the dye solution (e.g., 50 mL) in a series of conical flasks.
  - Adjust the pH of the solutions to the desired value (e.g., pH 7.0) using 0.1 M HCl or 0.1 M
     NaOH.
  - Add a pre-weighed amount of activated carbon (e.g., 0.05 g) to each flask.
- Equilibration: Place the flasks in an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined period to ensure equilibrium is reached (e.g., 3 hours).
- Sample Collection and Analysis:
  - After shaking, separate the adsorbent from the solution by centrifugation or filtration.
  - Measure the final concentration of Yellow 2G in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax).
- Data Calculation:
  - Calculate the amount of dye adsorbed at equilibrium, qe (mg/g), using the following equation:  $qe = (C_0 C_0) * V / m$  where:
    - C<sub>0</sub> is the initial dye concentration (mg/L)



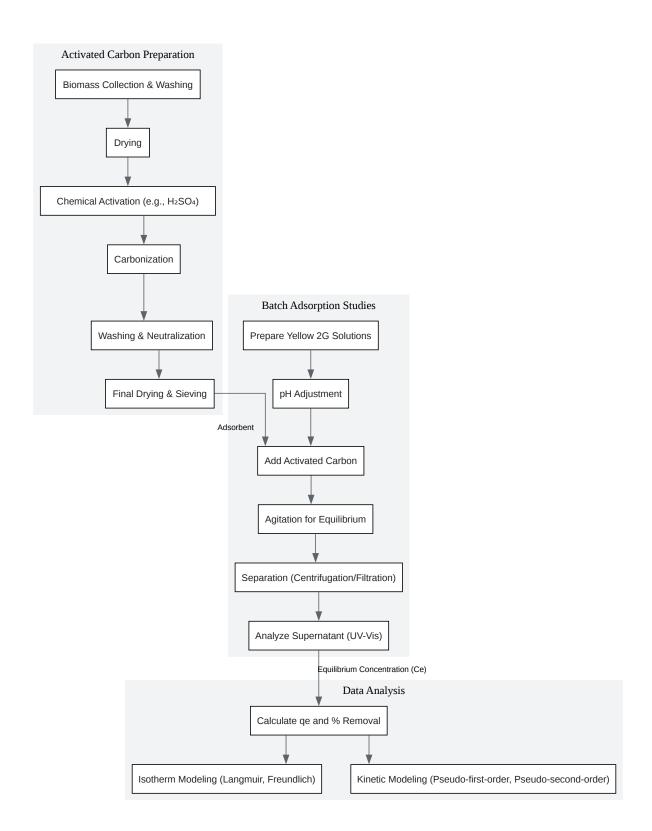
- Ce is the equilibrium dye concentration (mg/L)
- V is the volume of the solution (L)
- m is the mass of the adsorbent (g)
- o Calculate the percentage removal of the dye using: % Removal = ((Co Ce) / Co) \* 100

### **Kinetic Studies**

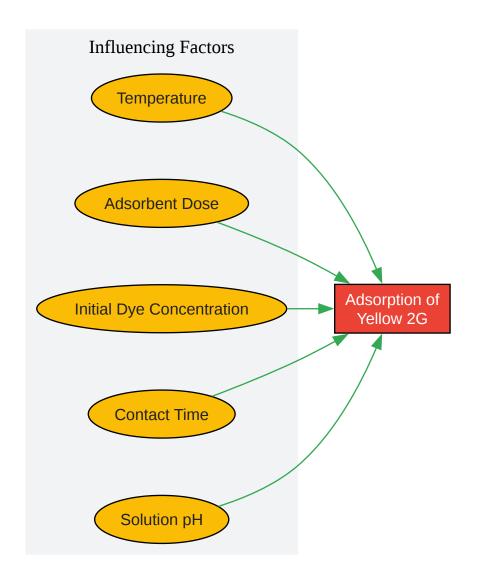
To determine the adsorption rate, follow the batch adsorption protocol, but collect samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180 minutes). Analyze the concentration of **Yellow 2G** at each time point to determine qt (the amount of dye adsorbed per unit mass of adsorbent at time t).

## **Visualizations**









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